

solid-phase extraction (SPE) for ethyl carbamate analysis

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An Application Guide to Solid-Phase Extraction (SPE) for the Analysis of Ethyl Carbamate

Authored by: Senior Application Scientist

Abstract

Ethyl carbamate (EC), or urethane, is a process contaminant classified as a probable human carcinogen (Group 2A) that naturally forms in fermented foods and beverages.[\[1\]](#)[\[2\]](#) Its presence, particularly in alcoholic beverages like stone fruit spirits, wine, and whiskey, is a significant concern for food safety and regulatory bodies worldwide.[\[1\]](#)[\[3\]](#)[\[4\]](#) Accurate quantification of EC is therefore essential but is often complicated by complex sample matrices and the low concentrations typically encountered. Solid-Phase Extraction (SPE) has emerged as a robust and reliable sample preparation technique that addresses these challenges by effectively isolating and concentrating EC prior to chromatographic analysis. This document provides an in-depth guide to the principles, protocols, and best practices for using SPE in ethyl carbamate analysis.

The Analytical Challenge and the Role of Sample Preparation

The primary challenge in EC analysis is its high polarity and the complexity of the sample matrices, especially in alcoholic beverages which contain high concentrations of ethanol, sugars, acids, and other fermentation by-products.[\[2\]](#)[\[5\]](#) These matrix components can interfere

with analytical detection, suppress instrument signals, and contaminate analytical columns, leading to inaccurate results.

Effective sample preparation is paramount to remove these interferences. While techniques like liquid-liquid extraction (LLE) are used, they often require large volumes of hazardous organic solvents and can be time-consuming.[6][7] Solid-Phase Microextraction (SPME) is a solvent-free alternative but can be susceptible to matrix effects.[5][8][9][10] SPE offers a superior balance of selectivity, efficiency, and reduced solvent consumption, making it a cornerstone of many official analytical methods, including those from the AOAC (Association of Official Analytical Chemists) and OIV (International Organisation of Vine and Wine).[2][11][12]

Principles of SPE for Ethyl Carbamate Cleanup

SPE is a chromatographic technique used to separate components of a mixture, where analytes dissolved in a liquid phase (the sample) are separated based on their affinity for a solid stationary phase (the sorbent).[13][14] The process universally follows four key steps, tailored to the specific chemistry of the analyte and sorbent.

- Step 1: Conditioning/Solvation: The sorbent is treated with a solvent (e.g., methanol) to wet the bonded functional groups and activate the stationary phase, ensuring consistent interaction with the analyte.[15] This is typically followed by an equilibration step with a solvent similar to the sample matrix (e.g., water) to prepare the sorbent for sample loading.
- Step 2: Sample Loading: The pre-treated sample is passed through the SPE cartridge. The target analyte, ethyl carbamate, is retained on the sorbent through specific intermolecular forces, while the bulk of the matrix components passes through to waste.[15] The flow rate during this step is critical; a slow and steady flow ensures sufficient residence time for the analyte to interact with and bind to the sorbent.[16]
- Step 3: Washing: The cartridge is rinsed with a specific solvent designed to remove any remaining weakly-bound matrix interferences without dislodging the target analyte. The choice of wash solvent is crucial for achieving a clean extract.
- Step 4: Elution: A strong solvent is passed through the cartridge to disrupt the interactions between the ethyl carbamate and the sorbent, releasing the analyte for collection. The

collected fraction, or eluate, contains the concentrated and purified analyte, ready for final analysis.[\[16\]](#)

Causality in Sorbent Selection

The choice of sorbent is the most critical decision in developing an SPE method. For ethyl carbamate, which is a small, polar compound, several types of sorbents are effective, each operating on a different principle.

- Diatomaceous Earth (e.g., Chem Elut™, Extrelut®): This is the basis for the widely adopted AOAC Official Method 994.07.[\[2\]](#)[\[17\]](#) Diatomaceous earth is not a sorbent in the traditional sense; rather, it acts as a high-surface-area, inert support for the aqueous sample. The sample is loaded and allowed to disperse over the support. A water-immiscible organic solvent (e.g., dichloromethane) is then passed through the column.[\[12\]](#) This process functions as an exhaustive liquid-liquid extraction where the large surface area ensures efficient partitioning of the semi-polar ethyl carbamate from the aqueous phase into the organic solvent, while polar interferences like sugars and acids remain in the aqueous phase.[\[2\]](#)
- Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene, Isolute® ENV+): These sorbents are highly effective for EC analysis.[\[18\]](#)[\[19\]](#) They operate primarily on reversed-phase principles, retaining semi-polar to non-polar compounds from a polar matrix via van der Waals forces.[\[15\]](#) A significant challenge with alcoholic beverage samples is the high ethanol content, which can act as a strong solvent and prevent EC from binding to the sorbent. Therefore, sample pre-treatment, such as dilution with water to lower the ethanol concentration or complete ethanol removal via vacuum, is often a necessary precursor to using polymeric cartridges.[\[20\]](#)[\[21\]](#)
- Other Sorbents (C18, PSA, GCB): While common in multi-residue analysis like the QuEChERS method, these sorbents have specific uses. C18 (octadecyl-functionalized silica) is a reversed-phase sorbent used to remove non-polar interferences like lipids.[\[22\]](#)[\[23\]](#) PSA (primary secondary amine) is a weak anion exchanger effective at removing organic acids and sugars.[\[22\]](#)[\[23\]](#) GCB (graphitized carbon black) strongly retains planar molecules like pigments (e.g., chlorophyll).[\[22\]](#)[\[23\]](#) While a combination might be used for complex food matrices, they are less common as the primary sorbent for EC in beverages compared to diatomaceous earth or specialized polymeric phases.

Detailed Protocol: EC Analysis in Wine via Diatomaceous Earth SPE

This protocol is based on principles adapted from official methods (AOAC 994.07, OIV-MA-AS315-04) and validated research, providing a robust workflow for the determination of ethyl carbamate in wine.[\[2\]](#)[\[12\]](#)

Materials and Reagents

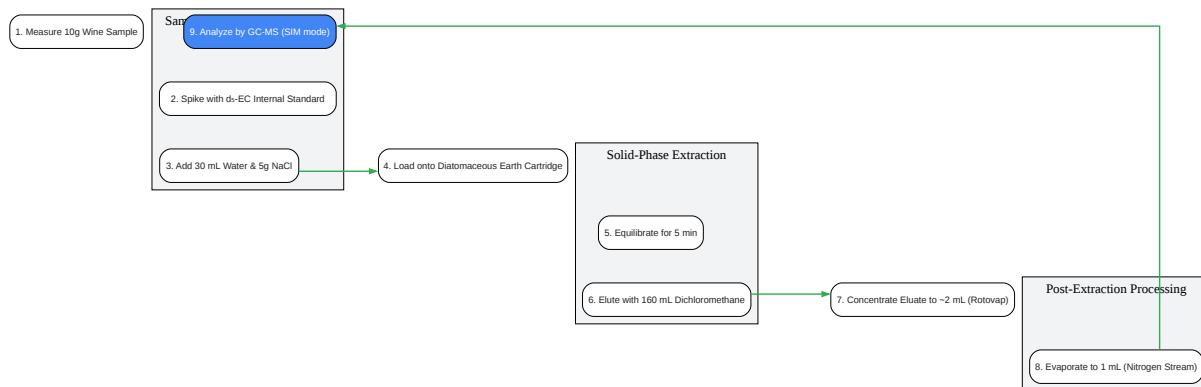
- SPE Cartridge: Diatomaceous Earth SPE column (e.g., 20 mL size).
- Reagents:
 - Ethyl Carbamate (EC) standard, ≥98% purity.
 - Internal Standard (IS): Deuterated ethyl carbamate (d_5 -EC) is highly recommended for its similar chemical behavior and co-elution, which provides the most accurate recovery correction.[\[2\]](#)[\[19\]](#) Propyl or butyl carbamate are alternative options.[\[24\]](#)
 - Dichloromethane (DCM), HPLC or GC-grade.
 - Ethanol, absolute.
 - Deionized water.
 - Sodium Chloride (NaCl).
- Apparatus:
 - Analytical balance.
 - Volumetric flasks and pipettes.
 - Rotary evaporator or nitrogen evaporator.
 - Autosampler vials with inserts.
 - Gas Chromatograph with Mass Spectrometer (GC-MS).

Standard Preparation

- EC Stock Solution (1 mg/mL): Accurately weigh 100 mg of EC into a 100 mL volumetric flask and bring to volume with ethanol.
- d₅-EC Stock Solution (1 mg/mL): Prepare in the same manner as the EC stock solution.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions in a 12% ethanol solution (to simulate a wine matrix). The concentration range should bracket the expected sample concentrations (e.g., 5 to 200 µg/L).
- Internal Standard Spiking Solution: Prepare a d₅-EC solution at a concentration that will yield a mid-range detector response (e.g., 100 µg/L) when added to the sample.

SPE Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to final analysis.

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Caption: Workflow for Ethyl Carbamate analysis using SPE.

Step-by-Step Extraction Protocol

- Sample Preparation: Weigh 10.0 g of the wine sample into a beaker.
- Internal Standard Spiking: Add a known amount of the d₅-EC internal standard solution (e.g., 100 µL of a 10 mg/L solution to yield a final concentration of 100 µg/L).
- Dilution & Salting Out: Add 30 mL of deionized water and 5 g of NaCl.^[2] The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of EC and

drives it more efficiently into the organic extraction solvent (a "salting-out" effect).

- SPE Loading: Place a diatomaceous earth SPE cartridge on a collection flask. Pour the prepared sample onto the cartridge and allow it to absorb into the support material.
- Equilibration: Let the sample equilibrate on the cartridge for at least 4-5 minutes.[11] This allows for complete dispersion of the aqueous phase onto the support.
- Elution: Place a clean collection flask under the cartridge. Slowly pass 160 mL of dichloromethane through the cartridge at a flow rate of approximately 1 drop per second.[11] This slow elution ensures efficient extraction of the EC and IS.
- Concentration: Concentrate the collected eluate to approximately 2-3 mL using a rotary evaporator at 30°C.[11][12]
- Final Volume: Carefully transfer the concentrate to a smaller vial and further evaporate to a final volume of 1.0 mL under a gentle stream of nitrogen.
- Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring ions $m/z = 62$ for EC and $m/z = 64$ for d_5 -EC.[24]

Method Performance and Validation

A properly optimized SPE method for ethyl carbamate can deliver excellent performance. The table below summarizes typical validation parameters reported in scientific literature for various SPE-based methods.

Parameter	Matrix	Method Details	Result	Reference
Recovery	Alcoholic Beverages	Polystyrene crosslinked SPE, GC-MS	92 - 112% (Avg. 100%)	[19][25]
Recovery	Alcoholic Beverages & Soy Sauce	Diatomaceous earth SPE, GC-MS	96.7% (Average)	[17]
Recovery	Wine	Headspace SPME, GC-MS	85% at 20 µg/L	[8]
LOD	Wine	Headspace SPME, GC-MS	9.6 µg/L	[8]
LOQ	Alcoholic Beverages	Polystyrene crosslinked SPE, GC-MS	10 µg/L	[19]
LOQ	Alcoholic Beverages & Soy Sauce	Diatomaceous earth SPE, GC-MS	5.0 µg/kg	[17]
Linearity (r^2)	Wine	Headspace SPME, GC-MS	0.9990 (10-80 µg/L)	[8]
Precision (RSD)	Alcoholic Beverages & Soy Sauce	Diatomaceous earth SPE, GC-MS	1.2 - 7.8% (Repeatability)	[17]

Troubleshooting Common SPE Problems

Problem	Potential Cause(s)	Recommended Solution(s)
Low Analyte Recovery	Sorbent dried out: For polymeric sorbents, if the bed dries after conditioning, activation is lost.	Re-condition the cartridge. Ensure the sorbent bed remains wet until sample loading. [16]
High flow rate: Sample loaded too quickly, preventing proper analyte-sorbent interaction.	Decrease the flow rate during sample loading to ~1-2 mL/min. Use a vacuum manifold for better control. [16]	
Incorrect elution solvent: The elution solvent is not strong enough to desorb the analyte completely.	Increase the strength of the elution solvent (e.g., increase organic percentage) or use a different solvent. [16]	
Sample breakthrough: Analyte fails to retain on the sorbent. This can happen if the sample's ethanol content is too high for a polymeric sorbent.	Dilute the sample with water to <5% ethanol before loading, or use a diatomaceous earth column which is more tolerant.	
Poor Reproducibility (High RSD)	Inconsistent flow rates: Manual processing can lead to variations between samples.	Use a vacuum manifold or positive pressure system to ensure consistent flow rates for all steps across all samples. [16]
Incomplete elution: Insufficient volume of elution solvent is used.	Increase the elution solvent volume or perform a second elution step and combine the eluates.	

Variable matrix effects:	Ensure the wash step is optimized. Use a more selective sorbent if necessary.	
Inconsistent removal of interferences.	The use of a stable isotope-labeled internal standard (d_5 -EC) is critical to correct for variability. [2]	
Clogged Cartridge	Particulates in sample: Unfiltered samples can clog the sorbent bed.	Centrifuge or filter the sample through a $0.45\text{ }\mu\text{m}$ filter before loading onto the SPE cartridge.

Conclusion

Solid-Phase Extraction is an indispensable tool for the accurate and reliable analysis of ethyl carbamate in complex matrices. By providing excellent cleanup and concentration, SPE overcomes the primary challenges associated with EC quantification. The choice of sorbent—whether diatomaceous earth for a supported LLE approach or a polymeric phase for a reversed-phase mechanism—must be made based on the sample matrix and laboratory workflow. By following a well-designed and validated protocol, researchers can achieve the high-quality data needed to ensure the safety of fermented foods and beverages.

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